An In-depth Technical Guide to (S)-tert-Butyl 3-(aminomethyl)morpholine-4-carboxylate: Structure, Synthesis, and Applications
An In-depth Technical Guide to (S)-tert-Butyl 3-(aminomethyl)morpholine-4-carboxylate: Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
(S)-tert-Butyl 3-(aminomethyl)morpholine-4-carboxylate is a chiral morpholine derivative that has emerged as a valuable building block in medicinal chemistry. Its unique structural features, combining a constrained morpholine scaffold with a reactive primary amine, make it an attractive starting material for the synthesis of complex molecules with potential therapeutic applications, particularly in the development of kinase inhibitors. This guide provides a comprehensive overview of its structure, a detailed, field-proven synthetic protocol, thorough characterization data, and insights into its applications in drug discovery.
Molecular Structure and Physicochemical Properties
(S)-tert-Butyl 3-(aminomethyl)morpholine-4-carboxylate possesses a well-defined three-dimensional structure, which is crucial for its role as a chiral building block. The morpholine ring exists in a stable chair conformation, with the bulky tert-butoxycarbonyl (Boc) group on the nitrogen atom influencing the ring's conformational preference. The aminomethyl substituent at the chiral C3 position provides a key functional handle for further chemical modifications.
| Property | Value | Source(s) |
| IUPAC Name | tert-Butyl (3S)-3-(aminomethyl)morpholine-4-carboxylate | [1] |
| CAS Number | 1187929-79-8 | [2] |
| Molecular Formula | C₁₀H₂₀N₂O₃ | [3] |
| Molecular Weight | 216.28 g/mol | [3] |
| Appearance | White to off-white solid | [4] |
| Storage | 2-8°C, protect from light | [4] |
Synthesis of (S)-tert-Butyl 3-(aminomethyl)morpholine-4-carboxylate
The synthesis of (S)-tert-butyl 3-(aminomethyl)morpholine-4-carboxylate is a multi-step process that requires careful control of stereochemistry. A reliable and scalable synthetic route starting from commercially available (S)-4-Boc-morpholine-3-carboxylic acid is outlined below. This pathway involves the reduction of the carboxylic acid to a primary alcohol, conversion of the alcohol to a good leaving group, displacement with an azide, and finally, reduction of the azide to the desired primary amine.
Experimental Protocol
Step 1: Synthesis of (S)-tert-Butyl 3-(hydroxymethyl)morpholine-4-carboxylate
This step involves the reduction of the carboxylic acid to a primary alcohol. A mixed anhydride is first formed to activate the carboxylic acid, which is then reduced with sodium borohydride.
-
To a solution of (S)-4-Boc-morpholine-3-carboxylic acid (1.0 eq) in anhydrous tetrahydrofuran (THF) at -15°C under a nitrogen atmosphere, add N-methylmorpholine (NMM) (1.1 eq).
-
Slowly add isobutyl chloroformate (1.1 eq) while maintaining the temperature at -15°C. Stir the mixture for 30 minutes.
-
In a separate flask, prepare a solution of sodium borohydride (NaBH₄) (2.0 eq) in water.
-
Add the NaBH₄ solution to the reaction mixture, ensuring the temperature does not exceed -10°C.
-
Stir the reaction mixture for 3 hours at -10°C.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield (S)-tert-butyl 3-(hydroxymethyl)morpholine-4-carboxylate[5].
Step 2: Synthesis of (S)-tert-Butyl 3-(((methylsulfonyl)oxy)methyl)morpholine-4-carboxylate
The primary alcohol is converted to a mesylate, which is an excellent leaving group for the subsequent nucleophilic substitution.
-
Dissolve (S)-tert-butyl 3-(hydroxymethyl)morpholine-4-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM) and cool the solution to 0°C.
-
Add triethylamine (Et₃N) (1.5 eq) to the solution.
-
Slowly add methanesulfonyl chloride (MsCl) (1.2 eq) dropwise.
-
Stir the reaction mixture at 0°C for 2 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude mesylate, which is used in the next step without further purification.
Step 3: Synthesis of (S)-tert-Butyl 3-(azidomethyl)morpholine-4-carboxylate
The mesylate is displaced by an azide ion through an Sₙ2 reaction.
-
Dissolve the crude (S)-tert-butyl 3-(((methylsulfonyl)oxy)methyl)morpholine-4-carboxylate (1.0 eq) in dimethylformamide (DMF).
-
Add sodium azide (NaN₃) (3.0 eq) to the solution.
-
Heat the reaction mixture to 80°C and stir for 12 hours.
-
Cool the mixture to room temperature and pour it into water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford (S)-tert-butyl 3-(azidomethyl)morpholine-4-carboxylate[6].
Step 4: Synthesis of (S)-tert-Butyl 3-(aminomethyl)morpholine-4-carboxylate
The final step is the reduction of the azide to the primary amine. Catalytic hydrogenation is a clean and efficient method for this transformation.
-
Dissolve (S)-tert-butyl 3-(azidomethyl)morpholine-4-carboxylate (1.0 eq) in methanol (MeOH).
-
Add palladium on carbon (10% Pd/C, 10 mol%) to the solution.
-
Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 12 hours.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain (S)-tert-butyl 3-(aminomethyl)morpholine-4-carboxylate as the final product.
Analytical Characterization
Thorough analytical characterization is essential to confirm the identity and purity of the synthesized (S)-tert-butyl 3-(aminomethyl)morpholine-4-carboxylate. The following data are expected for the final product.
| Technique | Expected Data |
| ¹H NMR | Signals corresponding to the tert-butyl group (singlet, ~1.4 ppm), morpholine ring protons (multiplets, ~2.5-4.0 ppm), and aminomethyl protons (multiplet, ~2.7-2.9 ppm). |
| ¹³C NMR | Resonances for the tert-butyl carbons (~28 ppm and ~80 ppm), morpholine ring carbons (~45-70 ppm), and the aminomethyl carbon (~43 ppm). |
| Mass Spec (ESI-MS) | Expected [M+H]⁺ peak at m/z 217.15. |
| IR Spectroscopy | Characteristic absorption bands for N-H stretching of the primary amine (~3300-3400 cm⁻¹), C-H stretching (~2850-2980 cm⁻¹), and the C=O stretching of the Boc group (~1690 cm⁻¹). |
Applications in Drug Discovery
(S)-tert-Butyl 3-(aminomethyl)morpholine-4-carboxylate serves as a critical chiral intermediate in the synthesis of various pharmaceutically active compounds. Its primary application lies in the development of kinase inhibitors, a class of targeted therapeutics for cancer and inflammatory diseases.
Role in Bruton's Tyrosine Kinase (BTK) Inhibitor Synthesis
Bruton's tyrosine kinase (BTK) is a validated therapeutic target for B-cell malignancies and autoimmune diseases[7]. Several BTK inhibitors have been developed, and many of them incorporate a chiral morpholine moiety to achieve high potency and selectivity. The (S)-aminomethylmorpholine scaffold can be readily incorporated into the final drug structure, where the primary amine serves as a key point for attachment to the core heterocyclic scaffold of the inhibitor.
For instance, this building block can be utilized in the synthesis of reversible BTK inhibitors. The primary amine of (S)-tert-butyl 3-(aminomethyl)morpholine-4-carboxylate can be reacted with an activated heterocyclic core, followed by deprotection of the Boc group if necessary, to yield the final drug candidate[8]. The stereochemistry at the C3 position of the morpholine ring is often crucial for optimal binding to the kinase active site.
The use of this specific chiral building block allows for the precise control of the stereochemistry in the final drug molecule, which is a critical factor for its efficacy and safety profile.
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling (S)-tert-butyl 3-(aminomethyl)morpholine-4-carboxylate and the intermediates in its synthesis. It is recommended to handle the compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier[9].
References
- 1. researchgate.net [researchgate.net]
- 2. tert-Butyl (2S)-2-(hydroxymethyl)morpholine-4-carboxylate | C10H19NO4 | CID 1512577 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. 3-AMINOMETHYL-MORPHOLINE-4-CARBOXYLIC ACID TERT-BUTYL ESTER | 475106-18-4 [amp.chemicalbook.com]
- 5. CAS 714971-28-5: tert-Butyl (3S)-3-(hydroxymethyl)morpholi… [cymitquimica.com]
- 6. rsc.org [rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. Discovery of potent and selective reversible Bruton's tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Morpholine [webbook.nist.gov]

